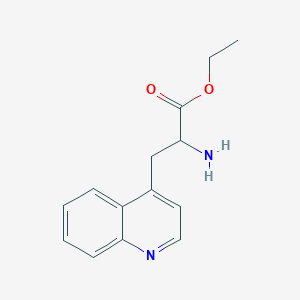![molecular formula C15H14N2O B11870924 6,7,12,12b-Tetrahydroindolo[2,3-a]quinolizin-2(1H)-one CAS No. 97456-66-1](/img/structure/B11870924.png)
6,7,12,12b-Tetrahydroindolo[2,3-a]quinolizin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7,12,12b-Tetrahydroindolo[2,3-a]quinolizin-2(1H)-one is a complex organic compound that belongs to the class of indoloquinolizines
Méthodes De Préparation
The synthesis of 6,7,12,12b-Tetrahydroindolo[2,3-a]quinolizin-2(1H)-one typically involves a multi-step process. One common method starts with the condensation of tryptophan with dihydropyran under acidic conditions, leading to the formation of a tetrahydro-β-carboline intermediate. This intermediate undergoes oxidative decarboxylation and subsequent ring closure to yield the desired indoloquinolizine structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
6,7,12,12b-Tetrahydroindolo[2,3-a]quinolizin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolizine derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Substitution reactions, particularly at the nitrogen atom, can lead to a variety of functionalized derivatives.
Common reagents used in these reactions include oxidizing agents like potassium dichromate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions .
Applications De Recherche Scientifique
6,7,12,12b-Tetrahydroindolo[2,3-a]quinolizin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 6,7,12,12b-Tetrahydroindolo[2,3-a]quinolizin-2(1H)-one involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparaison Avec Des Composés Similaires
6,7,12,12b-Tetrahydroindolo[2,3-a]quinolizin-2(1H)-one can be compared with other indoloquinolizine derivatives, such as:
- 1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizine
- 3-alkyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxybenzo[a]quinolizin-2-ones
These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Propriétés
Numéro CAS |
97456-66-1 |
|---|---|
Formule moléculaire |
C15H14N2O |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
6,7,12,12b-tetrahydro-1H-indolo[2,3-a]quinolizin-2-one |
InChI |
InChI=1S/C15H14N2O/c18-10-5-7-17-8-6-12-11-3-1-2-4-13(11)16-15(12)14(17)9-10/h1-5,7,14,16H,6,8-9H2 |
Clé InChI |
PTNQXFFJNMOTPN-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C=CC(=O)CC2C3=C1C4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


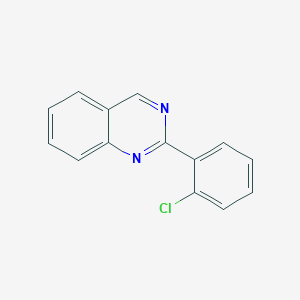
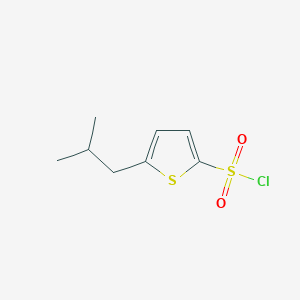
![6-Bromo-7-ethoxyimidazo[1,2-a]pyridine](/img/structure/B11870858.png)
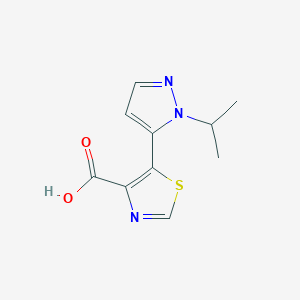

![2-Benzyl-2-azaspiro[4.4]nonane-6-carbonitrile](/img/structure/B11870881.png)
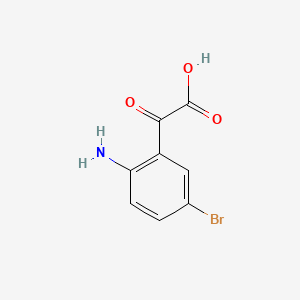

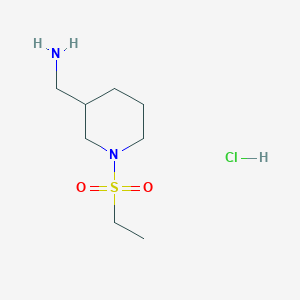


![8-(2-Cyclopropylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B11870900.png)

